molecular formula C25H26N2 B11589169 2-benzyl-1-(4-tert-butylbenzyl)-1H-benzimidazole

2-benzyl-1-(4-tert-butylbenzyl)-1H-benzimidazole

Cat. No.: B11589169
M. Wt: 354.5 g/mol
InChI Key: GZLPSKJLMBWYQN-UHFFFAOYSA-N
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Description

2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity reactants and catalysts. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole: The parent compound, which lacks the benzyl and tert-butylphenylmethyl groups.

    1,3-Benzodioxole: A structurally similar compound with an oxygen atom in place of the nitrogen atoms in the diazole ring.

    2-Phenylbenzimidazole: Another benzodiazole derivative with a phenyl group instead of the benzyl and tert-butylphenylmethyl groups.

Uniqueness

2-BENZYL-1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C25H26N2

Molecular Weight

354.5 g/mol

IUPAC Name

2-benzyl-1-[(4-tert-butylphenyl)methyl]benzimidazole

InChI

InChI=1S/C25H26N2/c1-25(2,3)21-15-13-20(14-16-21)18-27-23-12-8-7-11-22(23)26-24(27)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3

InChI Key

GZLPSKJLMBWYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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